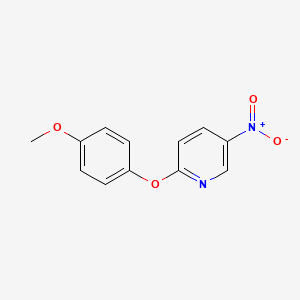

2-(4-Methoxyphenoxy)-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of modern chemical synthesis. researchgate.net Its structural motif is prevalent in a vast array of natural products, including essential vitamins and alkaloids. researchgate.net In the realm of medicinal chemistry, pyridine is recognized as a "privileged scaffold," appearing in the core structure of numerous FDA-approved pharmaceuticals. nih.govrsc.org This prevalence is attributed to the pyridine ring's ability to act as a polar, ionizable aromatic moiety, which can enhance the solubility and bioavailability of drug candidates. researchgate.net

Furthermore, the electronic nature of the pyridine ring, characterized by its basic nitrogen atom and susceptibility to nucleophilic substitution, makes it a versatile building block. nih.govwikipedia.org Chemists leverage these properties to construct complex molecular architectures for applications ranging from pharmaceuticals and agrochemicals to functional materials and catalysis. nih.govrsc.orgnih.gov The adaptability of the pyridine nucleus as a reactant and a starting point for structural modifications solidifies its importance in the search for novel, biologically active compounds. researchgate.net

Overview of Phenoxy-Substituted Heteroaromatic Systems in Contemporary Research

Phenoxy-substituted heteroaromatic systems represent a class of compounds that has garnered significant interest in contemporary research. These molecules, which feature a phenoxy group (-O-Ph) attached to a heteroaromatic ring, are explored for their unique electronic and photophysical properties. The ether linkage allows for electronic communication between the two aromatic systems, the extent of which can be modulated by the nature and substitution pattern of both the phenoxy and the heteroaromatic components.

Research in this area often focuses on synthesizing novel materials with tailored optical and electronic characteristics for applications in fields like organic electronics. The ability to tune the properties of these compounds by modifying the aromatic linkers makes them attractive for developing advanced materials. rsc.orgrsc.org The synthesis of these systems is a key area of investigation, with methods being developed to control the directed conversion of phenoxy groups into various polyfunctional systems. acs.org

Contextualization of 2-(4-Methoxyphenoxy)-5-nitropyridine within Electron-Deficient Heterocycles

Pyridine is classified as an electron-deficient heterocycle. The presence of the electronegative nitrogen atom in the ring withdraws electron density from the carbon atoms, making the system less reactive towards electrophilic aromatic substitution compared to benzene (B151609), and more susceptible to nucleophilic attack. wikipedia.orgboyer-research.compitt.edu This inherent electron deficiency is particularly pronounced at the positions alpha (C2, C6) and gamma (C4) to the nitrogen atom. nih.govnih.gov

The introduction of a nitro group (-NO₂), a potent electron-withdrawing group, at the 5-position of the pyridine ring in this compound further exacerbates this electron-deficient character. The combined inductive and resonance effects of the ring nitrogen and the nitro group strongly deactivate the molecule for electrophilic attack and significantly activate it for nucleophilic aromatic substitution (SNAr). This electronic profile makes the compound an excellent substrate for reactions with nucleophiles, particularly at the positions ortho and para to the nitro group.

Historical Development and Evolution of Synthetic Strategies for Aryloxy-Nitropyridines

The synthesis of nitropyridines has historically presented a challenge to organic chemists. Direct electrophilic nitration of the pyridine ring is notoriously difficult, requiring harsh conditions and often resulting in low yields of the 3-nitro isomer. pitt.eduresearchgate.netrsc.org This is due to the deactivation of the ring by the nitrogen atom, which also protonates under the strongly acidic conditions of nitration, further increasing its deactivating effect. rsc.org

Consequently, synthetic strategies have evolved to rely on the use of pre-functionalized pyridines. A common and effective approach for synthesizing aryloxy-nitropyridines, including this compound, is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically involves reacting a halo-nitropyridine, such as 2-chloro-5-nitropyridine (B43025), with an appropriate aryloxide, like sodium 4-methoxyphenoxide. nih.gov The electron-withdrawing nitro group is crucial for this reaction, as it stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the displacement of the halide leaving group.

A typical synthesis involves dissolving the corresponding phenol (B47542) (e.g., p-cresol (B1678582) or 4-methoxyphenol) and a base like sodium hydroxide (B78521) in a suitable solvent system, followed by the addition of 2-chloro-5-nitropyridine and heating. nih.govnih.gov This methodology has proven to be a reliable and widely used route for accessing a variety of aryloxy-nitropyridine derivatives.

Current Research Landscape and Motivations for Studying this compound

Current research interest in this compound is primarily centered on its utility as a versatile synthetic intermediate. Its chemical structure incorporates several functional handles that can be selectively manipulated to build more complex molecules. The nitro group, for instance, can be readily reduced to an amino group, which then serves as a key functional group for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, or the construction of new heterocyclic rings.

This potential for chemical elaboration makes this compound a valuable building block in the synthesis of compound libraries for drug discovery programs and in the development of novel materials. The core structure, combining the pyridine, ether, and (latent) amine functionalities, is relevant to scaffolds found in biologically active molecules. Therefore, the motivation for its study lies in its role as a precursor to target molecules with potential applications in medicinal chemistry and materials science, rather than in the intrinsic properties of the compound itself.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 71973-03-0 | chemicalbook.combldpharm.com |

| Molecular Formula | C₁₂H₁₀N₂O₄ | chemicalbook.com |

| Molecular Weight | 246.22 g/mol | chemicalbook.combldpharm.com |

| Melting Point | 117-118 °C | chemicalbook.com |

| Boiling Point (Predicted) | 374.0 ± 32.0 °C | chemicalbook.com |

| Density (Predicted) | 1.302 ± 0.06 g/cm³ | chemicalbook.com |

| Topological Polar Surface Area | 77.2 Ų | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-13-12)14(15)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNPADRCOGUIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 4 Methoxyphenoxy 5 Nitropyridine and Its Analogues

Precursor Synthesis and Preparation of Halogenated Pyridine (B92270) Intermediates

The primary precursor for the synthesis of 2-(4-methoxyphenoxy)-5-nitropyridine is an electrophilic 2-halo-5-nitropyridine. The presence of the strongly electron-withdrawing nitro group at the 5-position is crucial as it activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack. libretexts.org 2-Chloro-5-nitropyridine (B43025) is the most commonly employed intermediate due to its relative stability and accessibility.

The synthesis of 2-chloro-5-nitropyridine is typically achieved through multi-step sequences starting from readily available and activated pyridine derivatives, such as 2-aminopyridine (B139424) or 2-hydroxypyridine.

A prevalent and well-documented route begins with 2-aminopyridine. globethesis.com The first step involves the nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid to produce 2-amino-5-nitropyridine. globethesis.comgoogle.com Subsequently, the amino group is converted into a more versatile hydroxyl group via a diazotization reaction (using sodium nitrite (B80452) in an acidic medium) followed by hydrolysis, yielding 2-hydroxy-5-nitropyridine (B147068). globethesis.com The final step is the chlorination of 2-hydroxy-5-nitropyridine using standard chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) to afford the desired 2-chloro-5-nitropyridine. globethesis.comchemicalbook.comgoogle.com This transformation replaces the hydroxyl group with a chlorine atom, a much better leaving group for the subsequent substitution reaction.

Alternatively, 2-chloro-5-nitropyridine can be prepared from 3-nitropyridine (B142982) using reagents like dichlorine monoxide. chemicalbook.comguidechem.com Another important strategy involves the use of pyridine N-oxides as activated intermediates. For instance, 2-chloropyridine-N-oxide can be nitrated to form 2-chloro-4-nitropyridine-N-oxide, demonstrating a pathway where the N-oxide functionality directs the regioselectivity of the nitration and activates the ring. globethesis.comprepchem.com

| Starting Material | Key Steps | Reagents | Product |

| 2-Aminopyridine | 1. Nitration2. Diazotization/Hydrolysis3. Chlorination | 1. HNO₃/H₂SO₄2. NaNO₂/H⁺; H₂O3. PCl₅/POCl₃ | 2-Chloro-5-nitropyridine |

| 2-Hydroxy-5-nitropyridine | Chlorination | PCl₅/POCl₃ | 2-Chloro-5-nitropyridine |

| 3-Nitropyridine | Chloro-oxidation | Dichlorine monoxide | 2-Chloro-5-nitropyridine |

While chlorination with POCl₃/PCl₅ is standard, other halogenation methods can be employed for pyridine core modification. The choice of halogen is significant because the reactivity of 2-halo-5-nitropyridines in SNAr reactions follows the order F > Cl > Br > I, a phenomenon known as the "element effect". nih.gov This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, even though the C-F bond is the strongest. nih.govresearchgate.net Therefore, the synthesis of 2-fluoro-5-nitropyridine (B1295090) can be advantageous for achieving higher reaction rates or yields in the subsequent etherification step.

Advanced, modern halogenation techniques offer alternatives to traditional methods. For example, rationally designed phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt at a specific position on the pyridine ring, which is then displaced by a halide nucleophile. nih.govresearchgate.net This strategy allows for selective halogenation under milder conditions and can be applied to complex molecules. nih.govchemrxiv.org While not always necessary for a simple substrate like 5-nitropyridine, these methods highlight the breadth of synthetic tools available for preparing halogenated pyridine intermediates.

Nucleophilic Aromatic Substitution (SNAr) Routes for O-Arylation

The formation of the diaryl ether linkage in this compound is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective for electron-deficient aromatic and heteroaromatic systems. libretexts.org

The key bond-forming step involves the reaction of a 2-halo-5-nitropyridine (typically 2-chloro-5-nitropyridine) with 4-methoxyphenol (B1676288). In this process, the phenoxide, generated in situ by a base, acts as the nucleophile. It attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the halogen leaving group. libretexts.org The strong electron-withdrawing effect of the para-nitro group is essential for this reaction, as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.orglibretexts.org

Recent studies have demonstrated this transformation using modern synthetic technologies. For instance, the coupling of 2-chloro-5-nitropyridine with various substituted phenols, including 4-methoxy-2-methylphenol, has been successfully performed in a continuous-flow microfluidic reactor, leading to clean reaction profiles and good yields. nih.gov The presence of the nitro group in the pyridine ring was shown to be critical for facilitating the C–O bond formation. nih.gov

The efficiency of the SNAr reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Basic Catalysis: A base is required to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic phenoxide anion. Weak inorganic bases such as potassium carbonate (K₂CO₃) are commonly used and are effective for this purpose. nih.gov Stronger bases like potassium tert-butoxide or sodium hydride can also be used, particularly with less reactive substrates.

Potassium fluoride (B91410) (KF) is a particularly interesting reagent in this context. It can function as a mild base, but its primary utility often lies in its role as a source of fluoride ions. researchgate.net In some cases, KF can facilitate a Finkelstein-type exchange, converting a less reactive aryl chloride or bromide into the more reactive aryl fluoride in situ, which then undergoes the SNAr reaction more rapidly. nih.govreddit.com Furthermore, combinations like KF on alumina (B75360) have proven to be effective mediators for the synthesis of diaryl ethers in polar aprotic solvents. nih.gov

Solvent Systems: The choice of solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are generally preferred. nih.govresearchgate.net These solvents are effective at solvating the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction. In contrast, protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity. nih.gov However, recent developments in green chemistry have shown that SNAr reactions can be conducted in aqueous media using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can create micellar environments that facilitate the reaction. d-nb.info

| Parameter | Condition | Rationale / Effect |

| Base | K₂CO₃, Cs₂CO₃ | Mild, effective base for generating the phenoxide nucleophile. nih.gov |

| KF | Can act as a mild base or as a fluoride source for a Finkelstein-type reaction to form a more reactive intermediate. reddit.comnih.gov | |

| Solvent | DMSO, DMF | Polar aprotic solvents enhance nucleophilicity by poorly solvating the anion, accelerating the reaction. nih.govresearchgate.net |

| Acetonitrile | A less polar but still effective aprotic solvent. nih.gov | |

| Aqueous/HPMC | "Green" solvent system that creates nanoreactors to facilitate the reaction, though hydrolysis of highly activated substrates can be a side reaction. d-nb.inforsc.org | |

| Leaving Group | F > Cl > Br > I | Fluoride is the best leaving group for SNAr due to its high electronegativity, which increases the electrophilicity of the reaction center. nih.gov |

The electronic and steric properties of substituents on the phenol (B47542) nucleophile can significantly influence the rate and efficiency of the SNAr reaction.

Electronic Effects: The nucleophilicity of the phenoxide is directly related to the electron density on the oxygen atom.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), alkyl, or amino groups on the phenol ring increase the electron density on the phenoxide oxygen through resonance or inductive effects. This enhances the nucleophilicity of the phenoxide, leading to a faster reaction rate. The methoxy group on 4-methoxyphenol is an example of an activating EDG.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl groups decrease the electron density on the phenoxide oxygen. This reduces the nucleophilicity and slows down the SNAr reaction. osti.gov

Steric Effects: Steric hindrance around the nucleophilic oxygen atom can impede its approach to the electrophilic carbon on the pyridine ring. Bulky substituents at the ortho positions (2- and 6-positions) of the phenol can sterically shield the oxygen atom, decreasing the reaction rate compared to phenols with meta or para substituents. stanford.edu For example, the reaction with 2,6-dimethylphenol (B121312) would be expected to be slower than the reaction with 4-methylphenol.

Comparative Analysis of SNAr Mechanism in Aryloxy-Nitropyridine Formation

The formation of this compound and its analogues typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the presence of the electron-withdrawing nitro group on the pyridine ring, which activates the ring towards nucleophilic attack. wikipedia.org The general reaction involves the displacement of a suitable leaving group, such as a halide, from a nitropyridine derivative by an aryloxide nucleophile.

The SNAr mechanism is a two-step process:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. pressbooks.pub

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. pressbooks.pubnih.gov

Rate Determining Steps and Transition State Characterization

For most SNAr reactions, including the formation of aryloxy-nitropyridines, the first step—nucleophilic attack and formation of the Meisenheimer complex—is typically the rate-determining step (RDS). wikipedia.orgresearchgate.net This is because this step involves the disruption of the aromatic system, which has a significant energy barrier. wikipedia.org The subsequent expulsion of the leaving group to restore aromaticity is a faster process. wikipedia.org

Kinetic studies, such as those analyzing Brønsted-type plots (correlating reaction rates with the pKa of the nucleophiles), often show linear relationships. The slope of these plots, denoted as βnuc, provides insight into the degree of bond formation in the transition state. For reactions of 2-methoxy-5-nitropyridine (B154726) with secondary amines, a βnuc value of 0.55 suggests that the carbon-nitrogen bond formation is approximately 50% complete in the transition state, supporting a stepwise mechanism where the nucleophilic attack is rate-limiting. researchgate.net

However, some studies suggest that the mechanism can be more complex and may even proceed through a concerted pathway where the Meisenheimer complex is a transition state rather than a stable intermediate, particularly when the leaving group is good and the nucleophile is highly reactive. nih.govchemrxiv.orgbris.ac.uk Computational studies using Density Functional Theory (DFT) are instrumental in characterizing the transition states and energy profiles of these reactions, confirming that electron-withdrawing groups like the nitro group stabilize the transition state and lower the activation energy barrier for nucleophilic attack. researchgate.net

Role of Meisenheimer Complexes in Reaction Progression

The Meisenheimer complex is a key intermediate in the stepwise SNAr mechanism. wikipedia.org It is a σ-complex where the nucleophile is covalently bonded to the carbon atom of the aromatic ring that bears the leaving group. wikipedia.org The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the presence of electron-withdrawing groups like the nitro group. wikipedia.orgnih.gov

The stability of the Meisenheimer complex can influence the reaction pathway. In many cases, it is a transient species that quickly proceeds to the products. rsc.org However, under certain conditions, these complexes can be stable enough to be detected and characterized. researchgate.net The formation of this stabilized intermediate is what allows the substitution to occur on an otherwise unreactive aromatic ring. While traditionally viewed as intermediates, recent research suggests that for some SNAr reactions, the Meisenheimer complex may represent a transition state in a more concerted mechanism. chemrxiv.orgbris.ac.uk

Derivatization Strategies and Functional Group Transformations of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key transformations include the reduction of the nitro group, modifications of the methoxyphenoxy moiety, and further substitutions on the aromatic rings.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 5-amino-2-(4-methoxyphenoxy)pyridine. This reaction must be performed chemoselectively to avoid the reduction of other functional groups. A variety of reagents can be employed for this purpose.

Commonly used methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. wikipedia.org A patent describes the reduction of 2-methoxy-5-nitropyridine using 10% Pd/C in methanol. google.com

Metal-based Reductants: Metals such as iron, tin(II) chloride, or zinc in acidic media are classic reagents for nitro group reduction. wikipedia.org Iron, in particular, is noted for its low cost, low toxicity, and high activity. researchgate.net

Hydrosilanes: The combination of an iron(III) catalyst and a silane (B1218182) has been shown to be highly chemoselective for the reduction of nitro groups, tolerating a wide array of other functionalities. rsc.org

Diboron Reagents: Metal-free methods using reagents like tetrahydroxydiboron (B82485) in the presence of an organocatalyst such as 4,4'-bipyridine (B149096) can achieve rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. organic-chemistry.orgresearchgate.net

The resulting amine, 5-amino-2-(4-methoxyphenoxy)pyridine, is a valuable intermediate for further synthesis, such as the construction of more complex heterocyclic systems. mdpi.com

| Reagent/System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol, H₂ atmosphere | High | google.com |

| Iron (Fe) | Acidic media (e.g., AcOH) | Good | wikipedia.orgresearchgate.net |

| Iron(III) catalyst / Silane | Mild conditions | Excellent, tolerates ketones, esters, nitriles | rsc.org |

| B₂(OH)₄ / 4,4'-bipyridine | Room temperature, 5 min | Excellent, tolerates vinyl, ethynyl, carbonyl | organic-chemistry.org |

Oxidative Transformations of the Methoxyphenoxy Moiety

The methoxyphenoxy group can undergo oxidative transformations, primarily involving the cleavage of the methyl ether to yield a phenolic hydroxyl group. This demethylation is a crucial deprotection step in many synthetic sequences.

Methods for O-demethylation include:

Harsh Reagents: Traditional methods often require harsh conditions, such as strong acids or bases (e.g., HBr, BBr₃). researchgate.net

Oxidative Demethylation: Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can oxidize hydroquinone (B1673460) dimethyl ethers to the corresponding quinones. mdma.ch A stabilized formulation of 2-iodoxybenzoic acid (SIBX) can also be used for the oxygenative demethylation of 2-methoxyarenols. mdma.ch

Biocatalytic Methods: Oxygen-independent enzymatic methods, using enzymes like veratrol-O-demethylase, offer a regioselective and mild alternative for demethylation, avoiding side reactions like oxidation and polymerization that can occur with oxidative enzymes. acs.org

Photoredox Catalysis: Organophotoredox catalysis can achieve chemoselective cleavage of phenolic ethers under mild conditions. chemrxiv.org

These transformations unmask a reactive phenol group, enabling further functionalization such as esterification or etherification.

Further Substitution Reactions on the Pyridine or Phenoxy Rings

Both the pyridine and the phenoxy rings of this compound can potentially undergo further substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom and the electron-withdrawing nitro group. uoanbar.edu.iq Reactions like nitration or halogenation would require very vigorous conditions. uoanbar.edu.iq The phenoxy ring, however, is activated by the methoxy group (an ortho-, para-director). Electrophilic substitution would likely occur on this ring, directed to the positions ortho to the methoxy group.

Nucleophilic Aromatic Substitution (SNAr): Further SNAr on the pyridine ring is unlikely as there are no additional leaving groups in suitable positions. Nucleophilic attack on the phenoxy ring is not favored unless it is further activated by strong electron-withdrawing groups.

Cascade Reactions and Annulations Involving the Pyridine Core

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. Annulation reactions refer to the formation of a new ring onto an existing one. For analogues of this compound, these strategies typically commence with the chemical modification of the pyridine ring, particularly the reduction of the nitro group, to facilitate the construction of fused heterocycles such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.

A prevalent synthetic route involves the reduction of the 5-nitro group to a 5-amino group. This transformation is crucial as the resulting amino group can participate in a variety of cyclization reactions. For instance, 2-substituted-5-aminopyridines are key intermediates in the synthesis of fused pyrimidine (B1678525) rings.

One notable example is the reaction of a 2-amino-5-arylazopyridine derivative with cyanoacetic acid, which leads to the formation of 1,8-naphthyridine (B1210474) structures. mdpi.comnih.gov Although the starting material is not a direct analogue of this compound, this reaction highlights the utility of a functionalized pyridine core in building fused systems. The process involves the participation of the pyridine nitrogen and the exocyclic amino group in the formation of the new ring.

Furthermore, 2-aminopyridine derivatives can undergo reactions with various reagents to yield fused azines. mdpi.comnih.gov These transformations underscore the versatility of the aminopyridine scaffold as a building block for more complex heterocyclic systems. The specific reaction partners and conditions dictate the nature of the resulting fused ring.

In a related context, transition metal-catalyzed cascade annulation reactions have been employed to construct intricate molecular architectures from N-aryl-2-aminopyridines. rsc.org For example, the Rh(III)-catalyzed C-H activation and cascade annulation of N-phenyl-2-aminopyridine with propargylic alcohols proceeds via C-H activation, alkyne insertion, and intramolecular cyclization, facilitated by the nucleophilic attack of the amino group. rsc.org This type of reaction, while not starting from a 5-nitropyridine, illustrates a sophisticated cascade process involving a pyridine core that could potentially be adapted for analogues derived from this compound after suitable functional group manipulations.

The following table summarizes representative annulation reactions starting from functionalized pyridine derivatives, which are analogues of the reduced form of this compound.

| Starting Pyridine Derivative | Reagent(s) | Fused Ring System Formed | Reaction Type |

|---|---|---|---|

| 2-Amino-5-arylazopyridine | Cyanoacetic acid | 1,8-Naphthyridine | Annulation |

| N-Phenyl-2-aminopyridine | Propargylic alcohols | Fused Indole Derivative | Rh(III)-catalyzed Cascade Annulation |

| 2-Aminopyridine | Arenes | Pyrido[1,2-a]benzimidazole | Metal-free Annulation |

While the direct application of cascade and annulation reactions on the intact this compound molecule is a field ripe for exploration, the established synthetic routes starting from its reduced amino analogue provide a robust platform for the generation of a diverse array of fused pyridine derivatives. These methodologies highlight the strategic importance of the pyridine core as a scaffold for building molecular complexity.

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxyphenoxy 5 Nitropyridine

Fundamental Reactivity Profiles of the Nitro-Substituted Pyridine (B92270) Ether

The molecular architecture of 2-(4-methoxyphenoxy)-5-nitropyridine establishes a clear differentiation between electron-rich and electron-poor centers, which in turn governs its reaction pathways.

An electrophile is a species that accepts a pair of electrons, often carrying a partial or full positive charge, while a nucleophile donates an electron pair to form a new covalent bond. nih.govmasterorganicchemistry.com In this compound, these sites are well-defined.

Electrophilic Centers: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This effect is significantly amplified by the potent electron-withdrawing nitro group at the C5 position. Consequently, the carbon atoms of the pyridine ring, especially C2, C4, and C6, are highly electrophilic and susceptible to attack by nucleophiles. wikipedia.org The carbon atom at the C2 position, directly bonded to the electronegative ether oxygen, is a primary site for nucleophilic attack, leading to substitution reactions.

Nucleophilic Centers: The molecule possesses several nucleophilic sites. The lone pairs of electrons on the ether oxygen atom and the oxygen atoms of the nitro group can exhibit nucleophilic character. Furthermore, the pyridine nitrogen has a lone pair of electrons, making it a Lewis base that can react with acids or electrophiles. wikipedia.org The 4-methoxyphenoxy ring, enriched by the electron-donating methoxy (B1213986) group, is also a nucleophilic region, though its direct participation in reactions involving the pyridine core is less common.

The nitro group (-NO₂) at the C5 position is a powerful deactivating group that profoundly influences the pyridine ring's reactivity through both inductive and resonance effects. It strongly withdraws electron density, making the ring system significantly more electron-poor than unsubstituted pyridine. uoanbar.edu.iqnih.gov

This deactivation renders the ring highly resistant to electrophilic aromatic substitution. uoanbar.edu.iq Conversely, the diminished electron density greatly activates the ring for nucleophilic aromatic substitution (SNAr). The nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate, an anion formed during the addition-elimination mechanism of nucleophilic substitution. psu.edu This stabilization lowers the activation energy for nucleophilic attack, particularly at the positions ortho and para (C2, C4, and C6) to the nitro group. In this molecule, the C2 position is primed for such substitution reactions. psu.edu

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic investigations, particularly into hydrolysis reactions, have provided quantitative insights into the reactivity of the this compound system.

Studies on the alkaline hydrolysis of 2-substituted 5-nitropyridines in aqueous dimethyl sulfoxide (B87167) (DMSO) reveal that compounds with alkoxy and phenoxy leaving groups, such as this compound, readily undergo substitution reactions rather than ring fission. psu.edu The reaction involves the displacement of the 4-methoxyphenoxy group by a hydroxide (B78521) ion.

The mechanism for this transformation is an addition-elimination pathway. The reaction is initiated by the nucleophilic attack of a hydroxide ion at the electrophilic C2 position of the pyridine ring. This rate-determining step forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. In a subsequent, faster step, the 4-methoxyphenoxide anion is eliminated, yielding 5-nitro-2-pyridone as the final product.

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of a benzene (B151609) derivative in a wide range of reactions. dalalinstitute.comwikipedia.orglibretexts.org This principle has been applied to investigate the alkaline hydrolysis of a series of 2-(substituted phenoxy)-5-nitropyridines, providing insight into how substituents on the phenoxy ring influence the reaction rate. psu.edu

For the series of 2-substituted 5-nitropyridines, the observed order of reactivity aligns well with the electronic properties of the substituents. A study of related compounds demonstrated a clear trend where electron-withdrawing groups on the phenoxy ring accelerate the hydrolysis reaction, while electron-donating groups retard it. psu.edu This is consistent with the Hammett principle: electron-withdrawing groups help to stabilize the departing phenoxide anion, making it a better leaving group.

| Substituent at C2-Position | Relative Reactivity | Electronic Effect of Leaving Group Substituent |

|---|---|---|

| m-Nitrophenoxy | Highest | Strongly Electron-Withdrawing |

| m-Chlorophenoxy | High | Electron-Withdrawing |

| Phenoxy | Moderate | Reference |

| Methoxy | Lower | Electron-Donating (Resonance) |

| m-Methylphenoxy | Lowest | Weakly Electron-Donating |

The positive ρ (rho) value of approximately 1.3 found for this reaction series indicates that the reaction is sensitive to substituent effects and that a negative charge develops in the transition state, which is consistent with the formation of a Meisenheimer intermediate in the rate-determining step. psu.edu

Exploration of Intramolecular Cyclization and Rearrangement Reactions

While the intermolecular reactivity of this compound, particularly its susceptibility to nucleophilic substitution, is well-characterized, specific investigations into its intramolecular cyclization or rearrangement reactions are not extensively documented in the surveyed literature. Such reactions often require specific geometric arrangements and functional groups within the molecule that facilitate internal bond formation. For this particular compound, the primary reaction pathway under common conditions appears to be the cleavage of the ether linkage via nucleophilic attack. Other related nitropyridine systems are known to undergo reactions like ipso-substitution of the nitro group or other complex rearrangements, but direct evidence for analogous pathways in this compound has not been reported. researchgate.net

Base-Induced Rearrangements Leading to Polycyclic Systems

The structure of this compound, featuring a pyridine ring activated by a nitro group and a phenoxy moiety, is predisposed to undergo intramolecular nucleophilic aromatic substitution in the presence of a strong base. This type of reaction is known as the Smiles rearrangement.

The Smiles rearrangement is an intramolecular process where a nucleophile in a side chain attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system. In the case of this compound, the reaction is initiated by the deprotonation of an appropriate nucleophile, which then attacks the electron-deficient pyridine ring. The nitro group at the 5-position of the pyridine ring is crucial for activating the ring towards nucleophilic attack.

While specific experimental studies on the base-induced rearrangement of this compound are not extensively detailed in the reviewed literature, the principles of the Smiles rearrangement allow for a confident prediction of its reactivity. For a polycyclic system to be formed from this compound, a nucleophilic center would need to be present on the methoxyphenoxy ring, ortho to the ether linkage. In the absence of such a pre-existing nucleophile, the rearrangement would typically involve the phenoxy oxygen itself acting as the nucleophile, leading to a rearranged product rather than a fused polycyclic system.

However, if we consider a related substrate where a nucleophile is present, the general mechanism for a base-induced cyclization via a Smiles rearrangement can be illustrated. For instance, if a hydroxyl group were present on the phenoxy ring ortho to the ether linkage, a base would deprotonate it, and the resulting alkoxide would attack the pyridine ring.

Table 1: Proposed Base-Induced Smiles Rearrangement of a Hypothetical Related Compound

| Reactant | Base/Solvent | Intermediate | Product |

| 2-(2-Hydroxy-4-methoxyphenoxy)-5-nitropyridine | NaH / DMF | Spirocyclic Meisenheimer-like intermediate | A substituted nitrophenoxazine |

Photochemical or Thermal Transformations of the Compound

A comprehensive review of the scientific literature did not yield specific studies on the photochemical or thermal transformations of this compound. The photochemistry of nitroaromatic compounds can be complex, often involving photoreduction of the nitro group or photosubstitution reactions. Similarly, thermal transformations would depend on the compound's thermal stability, and in the absence of specific data, any proposed reaction pathways would be speculative. Therefore, this subsection remains an area for future investigation.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of 2 4 Methoxyphenoxy 5 Nitropyridine

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition unequivocally. The molecular formula for 2-(4-methoxyphenoxy)-5-nitropyridine is C12H10N2O4. By summing the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated.

Experimental determination via HRMS, often using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a mass value that corresponds closely to the theoretical calculation, typically within a few parts per million (ppm). This level of accuracy allows for the confident assignment of the elemental formula C12H10N2O4, distinguishing it from other potential isobaric compounds. spectroscopyonline.com

Table 1: Theoretical Accurate Mass for this compound

| Molecular Formula | Elemental Composition | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₂H₁₀N₂O₄ | Carbon: 12, Hydrogen: 10, Nitrogen: 2, Oxygen: 4 | 246.0641 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of a selected precursor ion, providing valuable information about the molecule's connectivity and structural motifs. While specific experimental MS/MS data for this compound is not detailed in the available literature, a plausible fragmentation pathway can be predicted based on its structure.

Upon ionization, the molecular ion ([M]+• or [M+H]+) would likely undergo fragmentation at its weakest bonds. Key fragmentation processes would include:

Cleavage of the ether bond: This is a common fragmentation pathway for aryl ethers, which could occur on either side of the ether oxygen. This would lead to fragments corresponding to the nitropyridinyl moiety and the methoxyphenoxy moiety.

Loss of the nitro group: The nitro group (NO2) can be lost as a neutral radical, resulting in a significant fragment ion.

Loss of a methyl radical: The methoxy (B1213986) group can lose a methyl radical (•CH3), followed by the loss of carbon monoxide (CO).

These fragmentation pathways help confirm the presence of the key functional groups and their arrangement within the molecule.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 246.06 | 200.06 | NO₂ | [C₁₂H₁₀N₁O₂]⁺ |

| 246.06 | 138.01 | C₆H₅O₂ | [C₆H₅N₂O₂]⁺ |

| 246.06 | 123.04 | C₅H₃N₂O₂ | [C₇H₇O₂]⁺ |

| 246.06 | 108.02 | C₅H₃N₂O₃ | [C₇H₈O]⁺• |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise coordinates of atoms, bond lengths, bond angles, and details of intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related analogues, such as 2-(4-methoxyphenoxy)-3-nitropyridine (B1305512) and 2-(4-methylphenoxy)-5-nitropyridine, offers significant insight into the expected structural characteristics.

The conformation of diaryl ethers is largely defined by the dihedral angle between the two aromatic rings. In the crystal structure of the related isomer, 2-(4-methoxyphenoxy)-3-nitropyridine, the pyridine (B92270) and benzene (B151609) rings are nearly orthogonal, with a dihedral angle of 86.69°. nih.gov In another analogue, 2-(4-methylphenoxy)-5-nitropyridine, this angle is 61.16°, indicating a significant twist. nih.gov It is therefore highly probable that this compound also adopts a non-planar conformation in the solid state, with a considerable twist between the phenoxy and nitropyridine rings.

The orientation of the substituents is also a key structural feature. In the 3-nitro isomer, the nitro group is twisted out of the plane of the pyridine ring. nih.gov Conversely, in the 4-methylphenoxy analogue, the nitro group is nearly coplanar with its attached pyridine ring. nih.gov The methoxy group's conformation relative to the benzene ring would also be determined, revealing any steric or electronic influences on its orientation.

Table 3: Dihedral Angles in this compound Analogues

| Compound | Dihedral Angle Between Rings (°) | Nitro Group Torsion Angle (°) | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenoxy)-3-nitropyridine | 86.69 | -26.1 | nih.gov |

| 2-(4-Methylphenoxy)-5-nitropyridine | 61.16 | -178.1 | nih.gov |

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. rsc.org Based on the functional groups in this compound, several types of interactions are expected to dictate its crystal packing. These include:

C-H···O Hydrogen Bonds: Interactions between aromatic or methyl C-H donors and the oxygen atoms of the nitro or ether groups are likely to be prevalent, as seen in the crystal structure of 2-(4-methylphenoxy)-5-nitropyridine. nih.gov

π–π Interactions: Stacking interactions between the electron-deficient nitropyridine ring and the electron-rich methoxyphenoxy ring of adjacent molecules could be a significant stabilizing force. nih.gov

N-O···π Contacts: The oxygen atoms of the highly polarized nitro group can interact with the π-system of the aromatic rings of neighboring molecules, an interaction observed in the crystal packing of 2-(4-methoxyphenoxy)-3-nitropyridine. nih.gov

Table 4: Intermolecular Interactions Observed in Analogous Crystal Structures

| Compound | Observed Intermolecular Interactions | Reference |

|---|---|---|

| 2-(4-Methoxyphenoxy)-3-nitropyridine | C-H···π, N-O···π contacts | nih.gov |

| 2-(4-Methylphenoxy)-5-nitropyridine | C-H···O, π–π interactions | nih.gov |

Computational and Theoretical Investigations of 2 4 Methoxyphenoxy 5 Nitropyridine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT calculations are instrumental in determining the electronic structure and three-dimensional arrangement of atoms in 2-(4-methoxyphenoxy)-5-nitropyridine. These calculations provide a foundational understanding of the molecule's stability and reactivity.

Optimization of Ground State Molecular Geometry and Conformations

The optimization of the ground state molecular geometry of this compound using DFT methods, typically with a basis set such as B3LYP/6-311++G(d,p), is the first step in computational analysis. This process seeks the lowest energy conformation of the molecule. A key structural feature of this molecule is the dihedral angle between the pyridine (B92270) and the methoxyphenoxy rings. Experimental crystallographic studies of analogous compounds, such as 2-(4-methylphenoxy)-5-nitropyridine, have shown a significant twist between the two aromatic rings, with a reported dihedral angle of 61.16°. Similarly, for the isomer 2-(4-methoxyphenoxy)-3-nitropyridine (B1305512), the rings are nearly orthogonal, with a dihedral angle of 86.69°.

These findings suggest that this compound also adopts a non-planar conformation. This twisting is a result of steric hindrance and the electronic interactions between the two ring systems and the bridging ether oxygen. The nitro group is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization. DFT optimization provides precise values for bond lengths, bond angles, and dihedral angles, which are in close agreement with experimental data where available.

| Parameter | Expected Optimized Value (DFT) | Comparison with Experimental Data of Analogues |

| Dihedral Angle (Pyridine-Phenoxy) | Twisted (non-planar) | Consistent with twisted conformations observed in similar structures. |

| Nitro Group Orientation | Nearly coplanar with pyridine ring | Maximizes resonance, as seen in related crystal structures. |

| Bond Lengths (e.g., C-O, C-N) | Typical for aromatic ethers and nitropyridines | Expected to align well with established crystallographic data. |

| Bond Angles | Reflecting sp² hybridization of ring carbons | Minor deviations due to steric strain and substituent effects. |

Calculation of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations are employed to compute the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the fundamental modes of vibration and can be compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. This comparison helps in the definitive assignment of vibrational bands to specific functional groups and types of molecular motion.

It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor to correct for anharmonicity and the approximations inherent in the theoretical method. The excellent agreement typically observed between the scaled theoretical wavenumbers and the experimental spectra validates the accuracy of the optimized molecular geometry. For instance, in related nitro-substituted pyridine derivatives, the asymmetric and symmetric stretching modes of the NO₂ group are strong and characteristic, appearing in distinct regions of the infrared spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| NO₂ Asymmetric Stretch | 1530 - 1560 | Strong intensity in IR, characteristic of the nitro group. |

| NO₂ Symmetric Stretch | 1340 - 1360 | Very strong intensity in Raman, also characteristic. |

| C-O-C Asymmetric Stretch | 1240 - 1280 | Associated with the ether linkage. |

| C-O-C Symmetric Stretch | 1020 - 1060 | Associated with the ether linkage. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on both rings. |

| Pyridine Ring Breathing | 990 - 1030 | A characteristic in-plane ring vibration. |

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound, which dictate its chemical behavior, can be thoroughly investigated using DFT. Analysis of molecular orbitals and electrostatic potential provides a map of the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Hardness/Softness

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity.

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), global reactivity descriptors such as chemical hardness (η) and chemical softness (S) can be calculated. Hardness is a measure of the molecule's resistance to a change in its electron distribution, while softness is the reciprocal of hardness.

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap.

| Parameter | Formula | Significance |

| EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites prone to electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different potential values. Regions of negative electrostatic potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are targets for nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these the primary sites for electrophilic interactions. The hydrogen atoms of the aromatic rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization, Hyperconjugation, and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the strength of hyperconjugative interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) | Type of Interaction |

| LP (O) of Ether | π* (C-C) of Phenoxy Ring | High | Intramolecular charge transfer, resonance. |

| LP (O) of Ether | π* (C-N) of Pyridine Ring | Moderate | Intramolecular charge transfer. |

| LP (N) of Pyridine | σ* (C-C) | Moderate | Hyperconjugation. |

| LP (O) of Nitro | π* (C-N) of Pyridine Ring | High | Resonance stabilization of the nitro group. |

Global and Local Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for understanding and predicting chemical reactivity. By calculating various electronic structure-based descriptors, researchers can gain insights into the kinetic and thermodynamic properties of a molecule.

Fukui Functions for Site-Specific Reactivity Prediction

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. It is crucial for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

f+(r): This function corresponds to the addition of an electron and identifies sites susceptible to nucleophilic attack . Regions with a high f+(r) value are electron-deficient and are prime targets for nucleophiles.

f-(r): This function relates to the removal of an electron and highlights sites prone to electrophilic attack . Areas with a high f-(r) value are electron-rich and readily react with electrophiles.

f0(r): This function, the average of f+(r) and f-(r), is used to predict sites for radical attack .

For this compound, a computational study would likely reveal the nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring as potential sites for nucleophilic attack, while certain carbon atoms on the aromatic rings would be identified as susceptible to electrophilic attack. A hypothetical data table based on calculations for similar molecules is presented below to illustrate the expected findings.

Hypothetical Fukui Function Analysis for this compound

| Atom/Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |

|---|---|---|---|

| N (Pyridine) | High | Low | Moderate |

| C2 (Pyridine) | Low | Moderate | Low |

| C5 (Pyridine) | Moderate | High | Moderate |

| N (Nitro) | High | Low | High |

| O (Nitro) | High | Low | High |

Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound.

Electrophilicity Index and Nucleophilicity Index

A high electrophilicity index for this compound would indicate its propensity to act as an electrophile in reactions. Conversely, its nucleophilicity index would describe its electron-donating capabilities. Based on its structure, containing an electron-withdrawing nitro group, it is anticipated to have a significant electrophilic character.

Hypothetical Global Reactivity Indices for this compound

| Index | Value (eV) | Interpretation |

|---|---|---|

| Electrophilicity Index (ω) | > 1.5 | Strong Electrophile |

Note: The values and interpretations in this table are hypothetical and serve as an example of what a computational study might reveal.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound were found, this computational technique would be invaluable for understanding its dynamic behavior and interactions.

Exploration of Molecular Interactions and Structure Activity Relationship Sar in Pre Clinical Research Paradigms

Investigating Molecular Interactions with Biological Targets

In Vitro Mechanistic Studies of Enzyme Inhibition or Receptor Binding

Anti-HIV Activity (molecular mechanisms)

The anti-HIV activity of compounds structurally related to 2-(4-Methoxyphenoxy)-5-nitropyridine, particularly diaryl ether and diarylpyrimidine derivatives, is primarily attributed to the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This enzyme is critical for the viral life cycle, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov

These compounds, known as non-nucleoside reverse transcriptase inhibitors (NNRTIs), bind to a hydrophobic, allosteric pocket on the RT enzyme, located approximately 10 Å from the polymerase active site. nih.gov This binding pocket is referred to as the NNRTI-binding pocket (NNIBP). nih.gov The binding of an NNRTI induces conformational changes in the enzyme, altering the spatial arrangement of key catalytic residues and restricting the flexibility of the p66 subunit of the heterodimeric RT enzyme. This allosteric inhibition ultimately blocks DNA polymerization. nih.gov

Compounds from the diarylpyrimidine (DAPY) class, which share a structural framework with this compound, are known to bind in a characteristic "U" or "horseshoe" conformation. nih.gov This flexible binding mode allows them to maintain potency against various drug-resistant mutant strains of HIV-1 by repositioning within the binding pocket. nih.gov Key interactions often involve π-π stacking with aromatic residues such as Tyr181, Tyr188, and Trp229, and hydrogen bonds with the main chain or side chains of residues like Lys101 and Lys103. nih.gov The ether linkage in diaryl ether derivatives provides the necessary conformational flexibility to achieve an optimal fit within the NNIBP. The nitro group on the pyridine (B92270) ring of this compound could play a significant role in forming hydrogen bonds or other polar interactions within the pocket, contributing to binding affinity.

Tubulin Polymerization Inhibition (mechanistic insights)

Diarylpyridine and related heterocyclic scaffolds are recognized as potent inhibitors of tubulin polymerization, a crucial process for microtubule formation. nih.gov Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and the maintenance of cell shape. researchgate.net The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. researchgate.net

Mechanistically, these inhibitors typically bind to the colchicine-binding site on the β-subunit of the α,β-tubulin heterodimer. nih.govmdpi.com Unlike taxanes, which stabilize microtubules, colchicine-site binders prevent the polymerization of tubulin dimers into microtubules. This disruption of the dynamic equilibrium between soluble tubulin and polymerized microtubules leads to the breakdown of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase. nih.govmdpi.com Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death). nih.gov

Molecular modeling studies of diarylpyridine inhibitors suggest that the two aryl rings (in this case, the 4-methoxyphenoxy and 5-nitropyridine moieties) orient themselves into distinct sub-pockets within the colchicine (B1669291) site. nih.gov The methoxy (B1213986) group is a common feature in many potent colchicine-site inhibitors, often forming a key hydrogen bond with the thiol group of the Cys241 residue in β-tubulin. mdpi.com The flexible ether linkage allows the molecule to adopt the optimal conformation for binding.

Studies on Interaction with DNA or Other Biomolecules

The planar aromatic structure of this compound suggests a potential for interaction with nucleic acids like DNA. Molecules containing flat, aromatic ring systems can engage with DNA through non-covalent interactions, primarily intercalation. mdpi.com Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. mdpi.com This mode of binding can cause structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription, potentially leading to cytotoxic effects. nih.gov

Furthermore, the presence of a nitro group, an electron-withdrawing substituent, can influence the electronic properties of the molecule and its interaction with biomolecules. Studies on nitro-substituted acridines have demonstrated their ability to bind to DNA. nih.gov In addition to intercalation, other non-covalent binding modes are possible, including groove binding, where the molecule fits into the major or minor groove of the DNA helix, and electrostatic interactions with the negatively charged phosphate (B84403) backbone. mdpi.com While specific studies on the DNA interaction of this compound are not widely reported, the structural characteristics warrant investigation into this potential mechanism of action.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Identification of Key Pharmacophore Elements for Specific Molecular Activities

Pharmacophore modeling helps to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. researchgate.netnih.gov

For Tubulin Polymerization Inhibition: A common pharmacophore model for colchicine-site inhibitors includes two aromatic rings (or a ring and a hydrophobic group) and a hydrogen-bond acceptor/donor feature, all arranged in a specific 3D orientation. researchgate.netnih.gov In this compound, the key elements would be:

Aromatic Ring A: The 4-methoxyphenyl (B3050149) group.

Aromatic Ring B: The 5-nitropyridine ring.

Linker: The ether oxygen, which provides conformational flexibility and can act as a hydrogen bond acceptor.

Hydrogen Bond Acceptor: The methoxy group, which is a critical feature in many potent inhibitors like combretastatin (B1194345) A-4, often interacting with Cys241. mdpi.com The nitro group and pyridine nitrogen can also serve as hydrogen bond acceptors.

For Anti-HIV Activity (NNRTI): The pharmacophore for diaryl-based NNRTIs consists of a central ring system flanked by two "wings". nih.govnih.gov

Wing I: The 4-methoxyphenoxy group.

Wing II: The 5-nitropyridine group. The nitro group in this position is analogous to the cyano group found in highly potent diarylpyrimidine NNRTIs like etravirine (B1671769) and rilpivirine, which is known to form a crucial hydrogen bond with the backbone amide of Lys101 in the RT binding pocket. nih.gov

Central Linker: The ether oxygen provides the necessary torsional flexibility for the molecule to adopt the "horseshoe" conformation required for optimal binding in the NNIBP. nih.gov

Impact of Substituent Modifications on Molecular Recognition and Binding Affinity

Structure-activity relationship (SAR) studies on analogous diaryl ether and diarylpyridine systems have provided significant insights into how chemical modifications affect biological activity.

For anti-HIV activity , SAR studies on diarylpyrimidine NNRTIs are highly relevant. Modifications to the peripheral aromatic rings can dramatically alter potency and the resistance profile. For example, introducing small, flexible substituents on one wing can enhance interactions with the pocket, while the other wing often requires a group capable of hydrogen bonding, such as a cyano or amino group.

Table 1: Illustrative SAR of Diarylpyrimidine NNRTIs (Analogues)

| Compound ID | R1 (Wing I) | R2 (Wing II) | Anti-HIV-1 Activity (WT, EC₅₀ in nM) |

|---|---|---|---|

| Analogue A | 2,6-dimethylphenyl | -CN | 15.0 |

| Analogue B | 2,6-diethylphenyl | -CN | 8.5 |

| Analogue C | 2,6-dimethylphenyl | -CONH₂ | >1000 |

| Analogue D | 4-cyanophenyl | -Br | 5.2 |

| Analogue E | 4-aminophenyl | -Br | 3.1 |

Data synthesized from representative SAR studies on DAPY derivatives for illustrative purposes.

This data illustrates that small alkyl groups at the 2 and 6 positions of "Wing I" are generally favorable. On "Wing II," a cyano (-CN) or amino (-NH₂) group is often critical for high potency, likely due to hydrogen bonding with key residues in the binding pocket. Replacing the cyano group with a carboxamide (-CONH₂) leads to a significant loss of activity.

For tubulin polymerization inhibition , the substitution pattern on both aryl rings is crucial. The 3,4,5-trimethoxyphenyl motif is a classic feature of many potent colchicine-site inhibitors. Modifying the methoxy group on the 4-position of this compound or adding further substituents could significantly impact binding affinity. For instance, replacing the single methoxy group with a 3,4,5-trimethoxy pattern could enhance activity, while removing it would likely be detrimental. nih.gov Similarly, the electronic nature of the pyridine ring is important; the strongly electron-withdrawing nitro group likely influences the binding characteristics and could be a point for synthetic modification to optimize activity. nih.gov

Computational Approaches to SAR Derivation and Predictive Modeling

Computational chemistry is an indispensable tool for understanding SAR and guiding the design of new inhibitors. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking into the HIV-1 RT NNIBP or the colchicine-binding site of tubulin can reveal key binding interactions, rationalize observed activities, and predict the affinity of novel designs. nih.govnih.gov Docking studies can visualize how substituents interact with specific amino acid residues, explaining why certain modifications increase or decrease activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be built. researchgate.net For a series of this compound analogues, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate contour maps. frontiersin.org These maps highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, providing a clear roadmap for designing more potent molecules. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of the system. nih.gov For an NNRTI, MD can show how the inhibitor and the binding pocket adapt to each other, which is particularly important for understanding and overcoming drug resistance. nih.gov

Rational Design and Synthesis of Analogues for Targeted Molecular Activity

The exploration of this compound as a core scaffold in preclinical research necessitates a systematic approach to analogue design and synthesis. By leveraging mechanistic insights, researchers can create derivatives with modulated potency, selectivity, and pharmacokinetic properties to probe biological systems and identify potential lead compounds.

Design Principles Based on Mechanistic Insights from Pre-clinical Studies

While direct preclinical studies on this compound are not extensively documented in publicly available literature, design principles for its analogues can be extrapolated from research on structurally related compounds, such as pyridine, phenoxy, and nitrophenyl derivatives, many of which have been investigated as inhibitors of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.

A common strategy in kinase inhibitor design involves creating molecules that bind to the ATP-binding pocket of the enzyme. The design of analogues of this compound would likely be guided by similar principles. The core structure presents several opportunities for modification:

The Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes.

The Ether Linkage: This provides a certain degree of conformational flexibility, allowing the two aromatic rings to adopt optimal orientations within a binding site.

The 4-Methoxyphenoxy Moiety: This group can engage in hydrophobic and van der Waals interactions. The methoxy group itself can be a hydrogen bond acceptor.

The Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the pyridine ring. It is often considered a liability in drug design due to potential metabolic reduction to toxic species. Therefore, a primary design principle would be to replace the nitro group with other substituents that can act as hydrogen bond acceptors or engage in other favorable interactions without the associated metabolic risks.

Preclinical studies on other pyridine-based kinase inhibitors have shown that modifications to substituents can drastically alter activity. For instance, replacing a nitro group with amides, sulfonamides, or small heterocycles can improve both potency and drug-like properties.

Based on these insights, a rational design strategy for analogues of this compound would involve several key modifications to explore the structure-activity relationship (SAR). The primary goals would be to enhance binding affinity for a specific biological target, improve selectivity over related targets, and optimize physicochemical properties.

Table 1: Proposed Analogue Design Strategy Based on Bioisosteric Replacements for the Nitro Group

| Modification Site | Original Group | Proposed Replacement(s) | Rationale |

|---|---|---|---|

| Pyridine C5 | Nitro (-NO₂) | Cyano (-CN) | Maintain electron-withdrawing character, act as H-bond acceptor. |

| Sulfonamide (-SO₂NHR) | Introduce H-bond donor/acceptor capabilities, improve solubility. | ||

| Amide (-CONHR) | Introduce H-bond donor/acceptor capabilities. | ||

| Small Heterocycles (e.g., oxazole, triazole) | Explore additional vector space and potential interactions. | ||

| Phenoxy Ring | Methoxy (-OCH₃) | Hydroxyl (-OH), Amino (-NH₂) | Introduce strong H-bond donor/acceptor groups. |

| Small alkyls (-CH₃) | Modulate lipophilicity and steric profile. |

For example, research on pyrrolo[3,2-d]pyrimidine derivatives demonstrated that incorporating a diphenylurea moiety via an oxygen linker at the C4-position led to potent inhibitors of VEGFR2 kinase. documentsdelivered.com This suggests that extending from the phenoxy oxygen of the core scaffold with larger, interaction-rich moieties could be a fruitful strategy. Similarly, studies on sulfonamide methoxypyridine derivatives have shown this class of compounds can act as potent PI3K/mTOR dual inhibitors, highlighting the value of the sulfonamide group in achieving high-potency ligands. mdpi.com

Library Synthesis and High-Throughput Screening for Novel Probes

To efficiently explore the SAR of the this compound scaffold, a combinatorial or parallel synthesis approach is employed to generate a library of analogues. This allows for the systematic variation of different parts of the molecule.

The synthesis of such a library would typically begin with a common intermediate that can be readily diversified. A plausible synthetic route could start from 2-chloro-5-nitropyridine (B43025). This precursor can undergo a nucleophilic aromatic substitution (SNAr) reaction with various substituted phenols to generate a diverse set of phenoxy-nitropyridine intermediates.

Alternatively, if modifications to the nitro group are desired first, the nitro group on a pyridine precursor could be reduced to an amine. This amino group can then be converted into a wide array of functional groups (amides, sulfonamides) through well-established chemical reactions. Subsequent coupling with different phenols would complete the synthesis. Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are instrumental in this phase, allowing for the efficient formation of carbon-carbon or carbon-nitrogen bonds to append diverse chemical groups. mdpi.com

Once a library of compounds is synthesized, high-throughput screening (HTS) is used to rapidly assess their biological activity against a specific target or in a cellular assay. all-chemistry.com HTS utilizes automated robotics and sensitive detection methods to test thousands of compounds in a short period. northwestern.edumdpi.com

The process typically involves:

Assay Development: A robust and sensitive biological assay is developed in a microplate format (e.g., 384- or 1536-well plates). This could be a biochemical assay measuring the inhibition of a purified enzyme (e.g., a kinase) or a cell-based assay measuring a specific cellular response (e.g., inhibition of cancer cell proliferation).

Screening: The compound library is screened at a single concentration to identify initial "hits."

Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

The data generated from HTS is crucial for building a comprehensive SAR profile. By analyzing which structural modifications lead to increased or decreased activity, researchers can refine their design principles and guide the synthesis of next-generation compounds with improved properties.

Table 2: Illustrative High-Throughput Screening Data for a Hypothetical Library of 2-(4-Methoxyphenoxy)-5-X-pyridine Analogues Against a Target Kinase

This table is a hypothetical representation based on typical SAR findings for kinase inhibitors and does not represent actual experimental data for this specific compound series.

| Compound ID | C5-Substituent (X) | C4'-Phenoxy Substituent | Kinase Inhibition (%) @ 1µM | IC₅₀ (nM) |

| Parent | -NO₂ | -OCH₃ | 15 | >10,000 |

| ANA-01 | -CN | -OCH₃ | 45 | 850 |

| ANA-02 | -CONH₂ | -OCH₃ | 75 | 210 |

| ANA-03 | -SO₂NH₂ | -OCH₃ | 88 | 95 |

| ANA-04 | -SO₂NH₂ | -OH | 95 | 30 |

| ANA-05 | -SO₂NH₂ | -H | 82 | 150 |

| ANA-06 | -SO₂NHCH₃ | -OCH₃ | 91 | 70 |

This iterative cycle of rational design, library synthesis, and high-throughput screening is a cornerstone of modern preclinical research, enabling the efficient discovery of novel molecular probes to study biological processes and identify promising starting points for drug discovery.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

The utility of 2-(4-Methoxyphenoxy)-5-nitropyridine as a foundational molecule, or building block, is rooted in the reactivity of its constituent parts. The nitro group and the pyridine (B92270) ring system offer multiple sites for chemical modification, allowing for the construction of more elaborate molecular structures.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and chemical biology. The synthesis of this compound itself, typically achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine (B43025) with 4-methoxyphenol (B1676288), demonstrates the creation of a complex diaryl ether heterocyclic system. nih.gov

The true value of this compound as a precursor lies in the chemical potential of the nitro group. Nitro-substituted heterocycles are well-established intermediates in organic synthesis. researchgate.net The nitro group can be readily reduced to an amine (NH2) group. This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, fundamentally altering the electronic properties of the pyridine ring. The resulting amino-pyridine derivative becomes a key intermediate for building even more complex heterocyclic systems, such as fused bicyclic or tricyclic ring structures, through subsequent cyclization or coupling reactions. For instance, related nitropyridine building blocks are utilized in the preparation of Rho-Kinase inhibitors, showcasing the importance of this molecular scaffold in creating biologically active molecules.